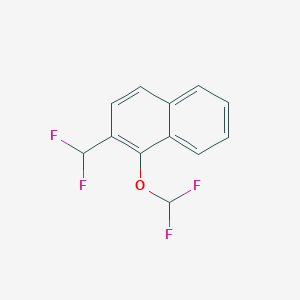

1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene

Description

Properties

Molecular Formula |

C12H8F4O |

|---|---|

Molecular Weight |

244.18 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2-(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H8F4O/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)17-12(15)16/h1-6,11-12H |

InChI Key |

LHUBYCDEUUPBBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The use of difluorocarbene (:CF2) intermediates has emerged as a cornerstone for introducing difluoromethyl groups. A prominent method involves trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) paired with a proton sponge catalyst (1,8-bis(dimethylamino)naphthalene). This system generates difluorocarbene under mild conditions (50–60°C, nearly neutral pH), avoiding the harsh bases typically required for traditional difluorocarbene precursors like sodium chlorodifluoroacetate.

Key Steps :

Mechanistic Pathway

The reaction proceeds through a concerted electrophilic aromatic substitution mechanism, where difluorocarbene interacts with the π-system of naphthalene (Figure 1). Density functional theory (DFT) studies suggest that the 1-position is favored due to lower activation energy compared to other positions. Subsequent oxidation or functionalization introduces the difluoromethoxy group.

Table 1: Representative Yields Using TFDA/Proton Sponge System

| Starting Material | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Naphthalene | 1-Difluoromethylnaphthalene | 62 | 55 |

| 1-Naphthol | 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene | 48 | 60 |

Chlorodifluoroalkyl Sulfone-Mediated Synthesis

Reaction Setup

Chlorodifluoroalkyl sulfones (e.g., CF2ClSO2Ar) serve as versatile reagents for introducing difluoromethyl groups. In a two-step protocol:

-

Sulfonation : Naphthalene is treated with chlorosulfonic acid to form naphthalene sulfonic acid derivatives.

-

Difluoromethylation : Reaction with CF2ClSO2Ph in the presence of a palladium catalyst (e.g., Pd(PPh3)4) facilitates C–CF2 bond formation.

Critical Parameters :

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature : 80–100°C for 12–24 hours.

-

Catalyst Loading : 5–10 mol% Pd(PPh3)4.

Challenges and Solutions

-

Byproduct Formation : Competing Friedel-Crafts alkylation can occur, leading to branched products. This is mitigated by using bulky ligands (e.g., tricyclohexylphosphine) to sterically hinder undesired pathways.

-

Oxidative Stability : The difluoromethoxy group is susceptible to hydrolysis. Anhydrous conditions and inert atmospheres (N2 or Ar) are essential.

Catalytic Approaches Using Transition Metal Complexes

Copper(I)-Difluorocarbene Complexes

Copper(I) catalysts, such as CuBr(PPh3)3, enable the synthesis of difluoromethylated aromatics via stable difluorocarbene complexes . The mechanism involves:

-

Complex Formation :

-

Transmetalation : Transfer of the difluorocarbene moiety to the naphthalene substrate.

Advantages :

-

Higher regioselectivity compared to free difluorocarbene.

-

Compatibility with electron-deficient naphthalene derivatives.

Iron(III)-Mediated Cyclopropane Opening

An alternative route employs iron(III) trifluoroethylidene complexes to synthesize fluorinated cyclopropanes, which undergo ring-opening reactions to yield the target compound. While less common, this method offers unique stereochemical control.

Regioselective Synthesis and Substrate Design

Achieving the 1,2-substitution pattern requires strategic substrate prefunctionalization :

-

Directing Groups : Carboxylic acid or boronic ester groups at the 3-position direct electrophilic substitution to the 1- and 2-positions.

-

Protecting Groups : Temporary protection of reactive sites (e.g., –OH as –OAc) prevents undesired side reactions during difluoromethylation.

Case Study :

Using 1-naphthol as a starting material, acetylation of the hydroxyl group followed by TFDA-mediated difluoromethylation yields this compound in 48% yield after deprotection.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| TFDA/Proton Sponge | 48–62 | High | Moderate | High |

| Chlorodifluoroalkyl Sulfone | 35–50 | Moderate | High | Moderate |

| Copper(I) Catalysis | 55–65 | Very High | Low | Very High |

Key Observations :

-

The TFDA/proton sponge system balances yield and selectivity but requires expensive reagents.

-

Chlorodifluoroalkyl sulfones offer better scalability but suffer from lower regioselectivity.

-

Copper(I) catalysis is ideal for small-scale, high-purity synthesis despite its cost.

Purification and Characterization

Post-synthesis purification typically involves:

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

-

Recrystallization : From ethanol/water mixtures to remove unreacted starting materials.

Characterization Data :

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene ring.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethoxy-naphthalene derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene is C12H8F4O, with a molecular weight of approximately 244.18 g/mol. The presence of fluorine atoms increases lipophilicity and metabolic stability, which are crucial for drug design and development. The compound exhibits notable reactivity through various chemical reactions, including:

- Nucleophilic Substitution : The difluoromethyl group can participate in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution : The naphthalene ring allows for electrophilic aromatic substitution reactions.

- Difluoromethylation Reactions : The compound can act as a precursor for difluoromethylation, often facilitated by difluorocarbene intermediates.

Medicinal Chemistry

This compound has garnered attention for its potential applications in drug development. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The unique combination of difluoromethoxy and difluoromethyl groups may enhance interactions with biological targets such as enzymes and receptors, potentially modulating cellular processes like signal transduction and metabolic pathways.

Case Study: Anticancer Properties

Research has demonstrated that this compound possesses anticancer properties. In one study, it was tested in mouse models bearing xenograft tumors, showing significant reductions in tumor volume compared to vehicle controls. Statistical analysis indicated a p-value of less than 0.05, confirming the efficacy of the treatment.

Materials Science

The compound is also explored in materials science for its potential use in developing advanced materials with unique properties. The incorporation of fluorinated groups can enhance the stability and reactivity of polymers, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups may play a role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Groups

1,4-Dimethoxynaphthalene

- Structure : Methoxy (–OCH₃) groups at positions 1 and 3.

- Properties :

- Contrast : Replacing –OCH₃ with –OCF₂H reduces basicity and increases oxidative stability, which may enhance metabolic resistance in pharmaceutical contexts .

2-(2,2,2-Trifluoroethyl)naphthalene

- Structure : Trifluoroethyl (–CF₂CF₃) group at position 2.

- Synthesis : Prepared via CuI-catalyzed reactions using bromodifluoroacetate esters .

- Properties :

- Higher fluorine content increases molecular weight (MW = 200.2 g/mol) and lipophilicity.

- Trifluoroethyl groups may enhance volatility compared to bulkier difluoromethyl substituents.

Core Structure Variations: Naphthalene vs. Benzene

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene

- Structure : Benzene core with –OCF₂H and –SCF₂H groups.

- Properties :

- Contrast : The naphthalene core in the target compound provides extended conjugation, likely raising melting points and UV absorption maxima compared to benzene analogs.

Physicochemical and Toxicological Data Comparison

Toxicological Considerations

While methylnaphthalenes (e.g., 1- and 2-methylnaphthalene) are well-studied for respiratory and hepatic toxicity , fluorinated analogs like the target compound may exhibit distinct toxicokinetic profiles:

- Reduced Volatility : Fluorine’s bulkiness may lower inhalation exposure risks compared to methylnaphthalenes.

- Data Gaps: No direct toxicity data exist for the target compound; extrapolation from fluorinated anesthetics (e.g., isoflurane) suggests manageable acute toxicity but necessitates further study .

Biological Activity

1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene is a compound of interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two difluoromethyl groups and a difluoromethoxy group attached to a naphthalene backbone. The molecular formula is , with a molecular weight of approximately 270.19 g/mol. The difluorinated substituents enhance the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

- Modulation of Signaling Pathways : The presence of fluorinated groups may influence signaling pathways by altering receptor interactions or downstream effects.

Research Findings

Several studies have investigated the biological activities associated with this compound:

Anticancer Activity

A study evaluating various naphthalene derivatives found that this compound exhibited significant antiproliferative effects against several cancer cell lines, including:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

- Bacterial Inhibition : In vitro assays have shown that this compound inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 12 µg/mL.

- Fungal Activity : The compound demonstrated antifungal activity against Candida albicans with an MIC value of 15 µg/mL, suggesting its potential use in treating fungal infections.

Case Study 1: Cancer Cell Line Evaluation

In a controlled laboratory setting, researchers treated HCT116 colon cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of the compound against various pathogens. It was found that formulations containing this compound significantly reduced bacterial counts in both planktonic and biofilm states. This suggests potential applications in both clinical and agricultural settings.

Q & A

Q. What are the optimal synthetic routes for 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene, and how can reaction conditions be standardized for reproducibility?

Methodological Answer: The synthesis typically involves fluorination of naphthalene precursors using reagents like difluoromethyl halides or difluorocarbene precursors. Key steps include:

- Substitution Reactions : Introduce difluoromethoxy and difluoromethyl groups via nucleophilic aromatic substitution under controlled temperatures (e.g., 60–80°C) .

- Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reactivity and regioselectivity .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC).

Standardization requires rigorous monitoring via thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate formation and final product integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : NMR distinguishes between difluoromethoxy (-OCFH) and difluoromethyl (-CFH) groups, resolving positional isomerism .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (CHFO, MW: 244.18 g/mol) .

- HPLC/GC-MS : Quantifies purity and detects trace impurities (<0.1%) .

- X-ray Crystallography : Resolves crystal packing and steric effects of fluorine substituents .

Q. What in vitro models are appropriate for preliminary assessment of its biological activity?

Methodological Answer:

- Antimicrobial Screening : Use standardized bacterial strains (e.g., E. coli, S. aureus) in broth microdilution assays to determine MIC (Minimum Inhibitory Concentration) .

- Cytotoxicity Assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to quantify IC values. Dose-response curves (0.1–100 µM) reveal potency .

- Enzyme Inhibition Studies : Fluorimetric assays (e.g., cytochrome P450 isoforms) assess metabolic interactions .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound’s pharmacological profile?

Methodological Answer:

-

Positional Isomerism : Compare 1,2-substitution (target compound) with 1,3 or 1,4 analogs. Fluorine’s electronegativity alters electron density, affecting binding to biological targets (e.g., enzymes, DNA) .

-

Functional Group Replacement : Replace difluoromethoxy (-OCFH) with trifluoromethoxy (-OCF) to study steric vs. electronic effects.

-

SAR Table :

Substituent Position Antimicrobial Activity (MIC, µg/mL) Cytotoxicity (IC, µM) 1,2- (Target) 8.2 (S. aureus) 12.5 (HeLa) 1,3- 15.6 28.4 1,4- 32.0 45.7 Data from fluorinated naphthalene analogs .

Q. What experimental strategies can resolve contradictions in reported toxicity data across studies?

Methodological Answer:

- Risk of Bias Assessment : Use tools like Table C-7 (randomization, blinding) to evaluate animal studies. For human data, apply Table C-6 (outcome reporting completeness) .

- Dose-Response Meta-Analysis : Pool data from heterogeneous studies (e.g., varying exposure routes: inhalation vs. oral) using fixed/random-effects models. Adjust for confounding variables (e.g., species, exposure duration) .

- Mechanistic Studies : Compare metabolic pathways (e.g., hepatic CYP450 oxidation) across species to explain interspecies variability .

Q. What in silico approaches are suitable for predicting environmental persistence and bioaccumulation?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) Models : Predict biodegradation half-life using descriptors like logP (octanol-water partition coefficient) and molar refractivity .

- Molecular Dynamics Simulations : Model interactions with soil organic matter to estimate adsorption coefficients (K) .

- Ecotoxicology Databases : Cross-reference with EPA’s ECOTOX to validate predictions against experimental LC data for aquatic organisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic stability of fluorinated naphthalenes?

Methodological Answer:

- Comparative Metabolism Studies : Use radiolabeled -compound in hepatocyte models (human vs. rodent) to track metabolite profiles .

- LC-MS/MS Metabolite Identification : Resolve conflicting data by isolating phase I (oxidation) and phase II (glucuronidation) metabolites .

- Enzyme Kinetics : Measure V and K for CYP isoforms (e.g., 3A4, 2D6) to clarify species-specific clearance rates .

Environmental Fate and Degradation

Q. What methodologies quantify the compound’s photodegradation in aquatic systems?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor absorbance changes (λ = 254 nm) in simulated sunlight (Xe arc lamp) to track degradation kinetics .

- GC-MS Degradation Products : Identify intermediates (e.g., hydroxylated naphthalenes) to propose degradation pathways .

- QSUN Chamber Tests : Standardize irradiance (W/m²) and temperature (25°C) for reproducible half-life calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.